2,5-Pyridinedimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyridinedimethanamine is an organic compound characterized by the presence of two amino groups attached to the pyridine ring at the 2 and 5 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyridinedimethanamine typically involves the hydrogenation of 2,5-dimethylpyridine. This reaction is carried out in the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyridinedimethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,5-Pyridinedimethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Pyridinedimethanamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved include nucleophilic substitution and coordination chemistry[4][4].
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedimethanamine: Similar in structure but with amino groups at the 2 and 6 positions.
2,5-Dimethylpyridine: The precursor in the synthesis of 2,5-Pyridinedimethanamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other related compounds .
Properties
CAS No. |
90008-38-1 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4,8-9H2 |
InChI Key |
CBRAMLKUPIVRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.